SARS-CoV-2-IN-23 (disodium)

Description

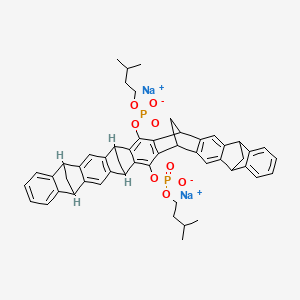

SARS-CoV-2-IN-23 (disodium) is a biphenyl-diphosphate-based compound classified as a medium-length molecular tweezer with demonstrated antiviral activity against SARS-CoV-2. It operates through a dual mechanism: (1) inhibition of viral entry by targeting the spike protein-mediated pseudoparticle transduction (IC50 = 2.6 μM) and (2) direct suppression of viral replication (IC50 = 8.2 μM) . Additionally, it disrupts lipid membranes, including liposomes, with an EC50 of 4.4 μM, suggesting a broad-spectrum antiviral effect by destabilizing viral envelopes . This compound’s unique molecular architecture allows it to bind to viral surface proteins or lipid bilayers, making it a promising candidate for further therapeutic development.

Properties

Molecular Formula |

C52H50Na2O8P2 |

|---|---|

Molecular Weight |

910.9 g/mol |

IUPAC Name |

disodium;[22-[3-methylbutoxy(oxido)phosphoryl]oxy-3-tridecacyclo[22.14.1.15,20.19,16.128,35.02,23.04,21.06,19.08,17.010,15.025,38.027,36.029,34]dotetraconta-2,4(21),6(19),7,10,12,14,17,22,25(38),26,29,31,33,36-pentadecaenyl] 3-methylbutyl phosphate |

InChI |

InChI=1S/C52H52O8P2.2Na/c1-25(2)13-15-57-61(53,54)59-51-47-43-23-45(41-21-37-33-17-31(35(37)19-39(41)43)27-9-5-7-11-29(27)33)49(47)52(60-62(55,56)58-16-14-26(3)4)50-46-24-44(48(50)51)40-20-36-32-18-34(38(36)22-42(40)46)30-12-8-6-10-28(30)32;;/h5-12,19-22,25-26,31-34,43-46H,13-18,23-24H2,1-4H3,(H,53,54)(H,55,56);;/q;2*+1/p-2 |

InChI Key |

YJUHPSCRVNAJRL-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCOP(=O)([O-])OC1=C2C3CC(C2=C(C4=C1C5CC4C6=C5C=C7C8CC(C7=C6)C9=CC=CC=C89)OP(=O)([O-])OCCC(C)C)C1=C3C=C2C3CC(C2=C1)C1=CC=CC=C31.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-23 (disodium) involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:

Formation of the Core Structure: This involves the use of organic synthesis techniques to build the basic skeleton of the molecule.

Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance its binding affinity to the target viral proteins.

Purification and Crystallization: The final product is purified using techniques such as chromatography and crystallized to obtain the disodium salt form.

Industrial Production Methods

Industrial production of SARS-CoV-2-IN-23 (disodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated systems for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-23 (disodium) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its inhibitory activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of SARS-CoV-2-IN-23 (disodium) with modified functional groups, which can be further studied for their biological activity.

Scientific Research Applications

SARS-CoV-2-IN-23 (disodium) has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the interactions between small molecules and viral proteins.

Biology: Investigated for its potential to inhibit viral replication in cell culture studies.

Medicine: Explored as a potential therapeutic agent for treating COVID-19 by inhibiting the SARS-CoV-2 virus.

Industry: Utilized in the development of diagnostic tools and antiviral coatings.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-23 (disodium) involves its binding to specific viral proteins, such as the main protease (Mpro) of SARS-CoV-2. By inhibiting the activity of these proteins, the compound prevents the virus from replicating and spreading within the host. The molecular targets and pathways involved include:

Main Protease (Mpro): Inhibition of this enzyme disrupts the viral replication process.

RNA-Dependent RNA Polymerase (RdRp): Potential inhibition of this enzyme further impedes viral replication.

Comparison with Similar Compounds

Research Implications and Limitations

- Therapeutic Potential: IN-23’s dual mechanism makes it a versatile candidate for combinatorial therapies, particularly against emerging variants with spike protein mutations .

- Toxicity Considerations : Membrane disruption by IN-23 could pose off-target risks to host cells, necessitating further preclinical safety studies.

- Data Gaps: Limited published data on IN-28 and other analogs restrict comprehensive comparative analysis. Additional in vivo studies are required to validate these in vitro findings .

Q & A

Q. What experimental assays are most appropriate for evaluating the antiviral activity of SARS-CoV-2-IN-23 (disodium) in vitro?

Methodological Answer:

- Use spike pseudoparticle transduction assays to measure inhibition of viral entry (IC50 = 2.6 μM for pseudoparticles vs. 8.2 μM for live virus) .

- Complement with liposome disruption assays (EC50 = 4.4 μM) to assess membrane interaction, a key mechanism for this molecular tweezer compound .

- Validate results using plaque reduction neutralization tests (PRNT) for live SARS-CoV-2, ensuring biosafety level (BSL)-3 compliance .

Q. How should researchers ensure reproducibility of SARS-CoV-2-IN-23 (disodium) efficacy data across laboratories?

Methodological Answer:

- Adopt FAIR data principles : Share raw sequencing data, assay protocols, and contextual metadata via platforms like INSDC or GISAID, following PHA4GE’s standardized specifications .

- Report detailed experimental conditions (e.g., cell lines, viral strains, disodium phosphate buffer concentrations) to mitigate variability .

- Cross-validate results using independent datasets, such as those in Zenodo (DOI: 10.5281/zenodo.6370701) .

Q. What are the critical biochemical properties of SARS-CoV-2-IN-23 (disodium) that influence its antiviral mechanism?

Methodological Answer:

- Characterize its bidentate diphosphate structure , which enables lipid membrane disruption via charge interactions .

- Perform molecular dynamics simulations to model binding affinity to SARS-CoV-2 spike protein or host cell membranes .

- Assess stability under physiological conditions (e.g., pH 7.4, 37°C) using HPLC or mass spectrometry, noting disodium phosphate’s 24-month shelf life under proper storage .

Advanced Research Questions

Q. How can contradictory IC50 values between pseudoparticle and live virus assays be resolved in SARS-CoV-2-IN-23 (disodium) studies?

Methodological Answer:

- Control for assay-specific variables : Pseudoparticle assays lack viral replication machinery, while live virus assays incorporate post-entry mechanisms. Use orthogonal methods (e.g., RT-qPCR for viral RNA quantification) to reconcile discrepancies .

- Apply dose-response curve normalization to account for differences in cell viability or compound solubility .

- Conduct meta-analyses of published IC50 values (e.g., Table S1 in Zenodo datasets) to identify systemic biases .

Q. What strategies are recommended for integrating SARS-CoV-2-IN-23 (disodium) research with broader genomic epidemiology efforts?

Methodological Answer:

- Align with phylodynamic frameworks to correlate antiviral efficacy with circulating SARS-CoV-2 variants (e.g., Spike D614G, Omicron BA.2) .

- Submit genomic and phenotypic data to repositories like GISAID, ensuring BioSample records include disodium treatment metadata .

- Use AI-driven semantic search tools (e.g., Salesforce’s COVID-19 engine) to link compound mechanisms with viral evolution trends .

Q. How should researchers address ethical and reporting challenges in preclinical studies of SARS-CoV-2-IN-23 (disodium)?

Methodological Answer:

- Follow WHO’s standardized protocols for data transparency: Disclose conflicts of interest, assay validation steps, and limitations in viral inactivation methods .

- Structure manuscripts using AMA citation style , with combined Results/Discussion sections for brevity, as per journal guidelines .

- Preprint findings on platforms like bioRxiv with open peer review to accelerate scrutiny and avoid overinterpretation of preliminary data .

Data Analysis & Integration

Q. What computational tools are essential for analyzing SARS-CoV-2-IN-23 (disodium) interaction networks?

Methodological Answer:

- Utilize deep learning models trained on antibody-antigen datasets (e.g., Mendeley Data: 10.17632/wzdvt6g3cz.1) to predict binding epitopes .

- Apply Cytoscape or STRING for pathway enrichment analysis, focusing on host-virus entry pathways (e.g., ACE2, TMPRSS2) .

- Integrate with cryo-EM structural data (e.g., SARS-CoV-2 main protease PDB files) to map steric hindrance effects .

Q. How can researchers optimize experimental designs to study SARS-CoV-2-IN-23 (disodium) in animal models?

Methodological Answer:

- Use ferret or hamster models for respiratory transmission studies, dosing disodium compounds via nebulization to mimic human delivery .

- Pair with serological profiling (e.g., ELISA for neutralizing antibodies) to distinguish compound efficacy from adaptive immune responses .

- Apply PK/PD modeling to correlate disodium plasma concentrations with viral load reduction, adjusting for renal clearance rates influenced by sodium balance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.